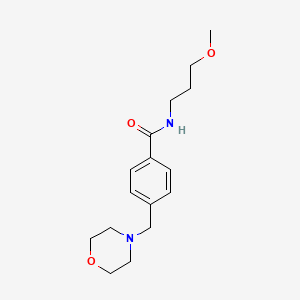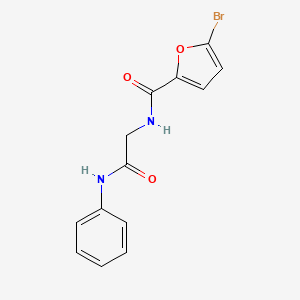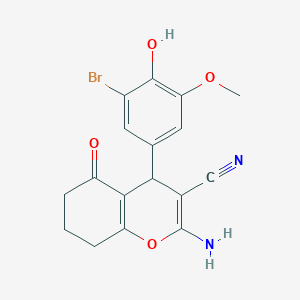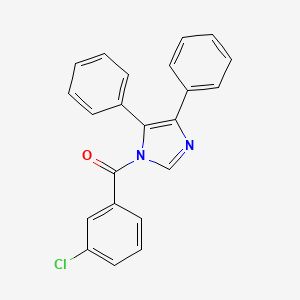
N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. MPMB is a benzamide derivative that has been synthesized through various methods and has been shown to have unique biochemical and physiological effects.
作用机制
The mechanism of action of N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide involves its binding to the sigma-1 receptor, which leads to the modulation of various cellular processes. The sigma-1 receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium signaling, ion channels, and neurotransmitter release. N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has been shown to increase the activity of the sigma-1 receptor, leading to the modulation of these cellular processes.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has been shown to have unique biochemical and physiological effects. In vitro studies have shown that N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide can increase the release of acetylcholine and dopamine, two neurotransmitters involved in the regulation of mood and behavior. N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has also been shown to have potential neuroprotective effects, protecting neurons from oxidative stress and cell death.
实验室实验的优点和局限性
N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has several advantages for lab experiments, including its high purity and yield. N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide is also relatively stable and can be stored for long periods of time. However, one limitation of N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide is its high cost, which may limit its use in certain research studies.
未来方向
There are several future directions for research involving N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide. One area of research is the development of more selective sigma-1 receptor ligands with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic effects of N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide for the treatment of neurological disorders, such as Alzheimer's disease and depression. Additionally, further studies are needed to elucidate the mechanism of action of N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide and its potential interactions with other cellular processes.
合成方法
The synthesis of N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has been achieved through various methods, including the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 3-methoxypropylamine in the presence of a catalyst. Another method involves the reaction of 4-(4-morpholinylmethyl)benzaldehyde with 3-methoxypropionitrile in the presence of a reducing agent. Both methods have been shown to yield N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide with high purity and yield.
科学研究应用
N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has been used in various scientific research studies, including its potential use as a pharmacological tool for the treatment of neurological disorders. N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling, ion channels, and neurotransmitter release. N-(3-methoxypropyl)-4-(4-morpholinylmethyl)benzamide has also been shown to have potential antipsychotic and antidepressant effects.
属性
IUPAC Name |
N-(3-methoxypropyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-10-2-7-17-16(19)15-5-3-14(4-6-15)13-18-8-11-21-12-9-18/h3-6H,2,7-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXOFEYDVRUJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-4-(morpholin-4-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(anilinocarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5059742.png)

![[2-(2-fluorophenyl)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B5059758.png)
![N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5059760.png)
![1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5059763.png)
![methyl 4-{[3-({[3-(1H-pyrazol-1-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5059778.png)
![N,N''-[methylenebis(2-methyl-4,1-phenylene)]bis(N'-phenylurea)](/img/structure/B5059786.png)
![N-({4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5059791.png)

![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-2-phenylacetamide](/img/structure/B5059812.png)

![N-(2-methoxyethyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5059834.png)
![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5059837.png)
![sec-butyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5059839.png)